molecular formula C14H16N2O3S B8104850 Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate

Cat. No.: B8104850
M. Wt: 292.36 g/mol
InChI Key: GLUFTPGBHCUXSX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a suitable benzyloxyethyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the compound can undergo oxidation reactions to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The amino group and benzyloxyethyl side chain may facilitate binding to these targets, while the thiazole ring and carboxylate ester group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Similar in structure but lacks the benzyloxyethyl group and carboxylate ester.

    Benzylthiazole: Contains a benzyl group attached to the thiazole ring but lacks the amino and carboxylate ester groups.

    Thiazole-4-carboxylate: Contains the carboxylate ester group but lacks the amino and benzyloxyethyl groups.

Uniqueness

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxyethyl group, in particular, distinguishes it from other thiazole derivatives and may enhance its binding affinity to molecular targets.

Properties

IUPAC Name

methyl 2-amino-5-(2-phenylmethoxyethyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-13(17)12-11(20-14(15)16-12)7-8-19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUFTPGBHCUXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)CCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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